N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]propanamide
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Overview
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-phenylbutyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide is a complex organic compound featuring a benzodioxole moiety. Benzodioxole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide typically involves multiple steps. One common method includes the condensation of benzodioxole derivatives with appropriate amines under controlled conditions. The reaction often requires catalysts such as palladium or other transition metals to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The use of automated synthesis platforms can also enhance the reproducibility and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual benzodioxole moieties enhance its potential for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H29NO5 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]propanamide |
InChI |
InChI=1S/C28H29NO5/c1-2-28(30)29(17-21-8-10-24-26(15-21)33-18-31-24)13-12-23(14-20-6-4-3-5-7-20)22-9-11-25-27(16-22)34-19-32-25/h3-11,15-16,23H,2,12-14,17-19H2,1H3 |
InChI Key |
OQPAAZXGWZAOIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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